molecular formula C13H9N3S3 B14473971 Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- CAS No. 72436-93-2

Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)-

Katalognummer: B14473971
CAS-Nummer: 72436-93-2
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: KMIKZIHOKLYPPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- typically involves the cyclization of appropriate precursors. One common method involves the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane, followed by cyclization to yield the desired thieno[2,3-c]isothiazole derivative . The reaction conditions often require the use of inert solvents and controlled temperatures to ensure the successful formation of the thieno[2,3-c]isothiazole ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[2,3-c]isothiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and phenylmethylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction can yield thiols or amines.

Wirkmechanismus

The mechanism of action of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, which can influence enzymatic activity and cellular processes. Additionally, the phenylmethylthio group can interact with biological membranes, affecting their permeability and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-((phenylmethyl)thio)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Eigenschaften

CAS-Nummer

72436-93-2

Molekularformel

C13H9N3S3

Molekulargewicht

303.4 g/mol

IUPAC-Name

4-amino-3-benzylsulfanylthieno[2,3-c][1,2]thiazole-5-carbonitrile

InChI

InChI=1S/C13H9N3S3/c14-6-9-11(15)10-12(18-9)16-19-13(10)17-7-8-4-2-1-3-5-8/h1-5H,7,15H2

InChI-Schlüssel

KMIKZIHOKLYPPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=C3C(=C(SC3=NS2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.